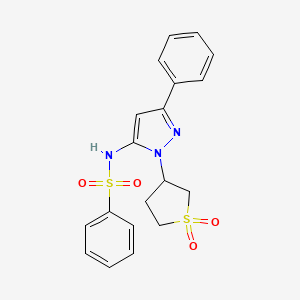

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

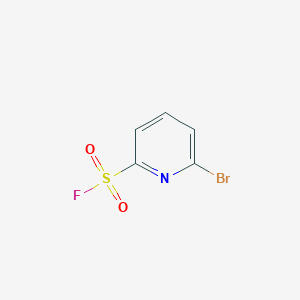

The molecular structure of this compound would be characterized by the presence of a benzenesulfonamide core, with the 1,1-dioxidotetrahydrothiophen-3-yl and phenyl-pyrazolyl groups attached. The exact structure would depend on the positions of these groups on the benzene ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Wissenschaftliche Forschungsanwendungen

Crystal Structure and Antileishmania Activity

- A study by Borges et al. (2014) investigated the crystal structures of compounds related to N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)benzenesulfonamide. These compounds showed significant conformational differences in solid state, providing insights into their potential antileishmania activities.

Synthesis and Anticancer Potential

- Küçükgüzel et al. (2013) synthesized a series of novel derivatives and evaluated them for various biological activities, including anticancer potential. These findings suggest the potential of these compounds as therapeutic agents (Küçükgüzel et al., 2013).

Cytotoxicity and Carbonic Anhydrase Inhibition

- A study by Gul et al. (2016) focused on synthesizing compounds similar to N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)benzenesulfonamide and examining their cytotoxic and carbonic anhydrase inhibitory effects. This research indicates the potential of these compounds in developing novel anticancer agents.

Anti-Inflammatory and Ulcerogenic Effects

- Research by Mustafa et al. (2016) synthesized and evaluated the anti-inflammatory activities of similar compounds. They found that these compounds possess significant anti-inflammatory activities with minimal ulcerogenic effects, suggesting their therapeutic potential.

Bioactivity Studies

- Another study by Gul et al. (2016) synthesized new derivatives and tested them for cytotoxicity and carbonic anhydrase inhibition. This indicates the diverse potential applications of these compounds in medicinal chemistry.

Synthesis and Antimicrobial Activities

- Jamode, Chandak, and Bhagat (2009) synthesized a series of compounds related to N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)benzenesulfonamide and evaluated their antimicrobial activities (Jamode, Chandak, & Bhagat, 2009).

Wirkmechanismus

Target of Action

The primary target of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)benzenesulfonamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .

Mode of Action

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)benzenesulfonamide: acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability .

Biochemical Pathways

The activation of GIRK channels by N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)benzenesulfonamide affects various biochemical pathways. These channels play a crucial role in numerous physiological processes and potential targets for various indications, such as pain perception, epilepsy, reward/addiction, and anxiety .

Pharmacokinetics

The pharmacokinetic properties of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)benzenesulfonamide are characterized by its ADME (Absorption, Distribution, Metabolism, and Excretion) properties . The compound displays nanomolar potency as GIRK1/2 activators with improved metabolic stability .

Result of Action

The molecular and cellular effects of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)benzenesulfonamide ’s action involve the modulation of cell excitability through the activation of GIRK channels . This leads to changes in various physiological processes, potentially impacting pain perception, epilepsy, reward/addiction, and anxiety .

Safety and Hazards

Eigenschaften

IUPAC Name |

N-[2-(1,1-dioxothiolan-3-yl)-5-phenylpyrazol-3-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O4S2/c23-27(24)12-11-16(14-27)22-19(13-18(20-22)15-7-3-1-4-8-15)21-28(25,26)17-9-5-2-6-10-17/h1-10,13,16,21H,11-12,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHDOCZNSBUTVGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1N2C(=CC(=N2)C3=CC=CC=C3)NS(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-Cyanocyclobutyl)-4,5-dimethyl-7H-tetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2611805.png)

![2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2611811.png)

![8-chloro-3-[(3-chloro-4-fluorophenyl)sulfonyl]-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B2611812.png)

![9-isopropyl-3-(2-methoxyphenyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2611820.png)

![1-(thiophen-2-ylmethyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2611821.png)

![(4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)(2-(2-methoxyethoxy)pyridin-4-yl)methanone](/img/structure/B2611823.png)

![Benzene, [(1E)-4-bromo-1-butenyl]-](/img/structure/B2611824.png)